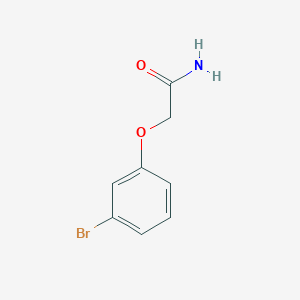

2-(3-溴苯氧基)乙酰胺

描述

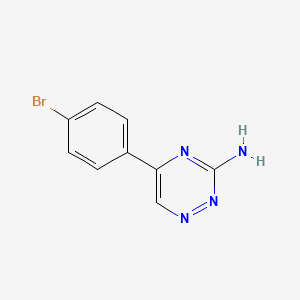

The compound 2-(3-Bromophenoxy)acetamide is a synthetic molecule that is part of a broader class of compounds known for their potential pharmacological activities. While the provided papers do not directly discuss 2-(3-Bromophenoxy)acetamide, they do provide insights into similar bromophenoxy acetamide derivatives, which can be used to infer some of the characteristics and potential applications of the compound .

Synthesis Analysis

The synthesis of bromophenoxy acetamide derivatives is typically achieved through various synthetic pathways. For instance, the Leuckart synthetic pathway is mentioned as a method for developing novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which suggests that similar methods could be applicable for synthesizing 2-(3-Bromophenoxy)acetamide . Additionally, the synthesis of related compounds involves the use of spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS for characterization, and X-ray diffraction (XRD) studies for structural confirmation .

Molecular Structure Analysis

The molecular structure of bromophenoxy acetamide derivatives is characterized by the presence of an acetamide group and a bromophenoxy moiety. XRD studies have confirmed that these compounds can crystallize in various crystal systems, such as orthorhombic and monoclinic, with specific space groups . The dihedral angles between the benzene rings and the acetamide unit can vary, influencing the overall shape and properties of the molecule .

Chemical Reactions Analysis

The bromophenoxy acetamide derivatives are capable of engaging in intermolecular interactions, such as N–H…O hydrogen bonds and C–H…π contacts, which can stabilize their crystal structures . These interactions are crucial for the compound's reactivity and can be quantified using techniques like Hirshfeld surfaces and energy framework analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenoxy acetamide derivatives are influenced by their molecular structure and the presence of functional groups. The compounds exhibit unique physicochemical properties, which are studied using various spectroscopic techniques and theoretical calculations, such as density functional theory (DFT) . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.

Relevant Case Studies

Several of the papers discuss the potential pharmacological activities of bromophenoxy acetamide derivatives. For example, some derivatives have been assessed for their anticancer, anti-inflammatory, and analgesic activities, with certain compounds showing promising results against specific cancer cell lines and in pain relief . Molecular docking studies have also been performed to evaluate the antiviral activity of related compounds against targets like SARS-CoV-2 .

科学研究应用

抗病毒性质

已经探索了2-(3-溴苯氧基)乙酰胺衍生物的潜在抗病毒性质。值得注意的是,含有(ω-对溴苯氧基烷基)尿嘧啶基团的某些N-芳基衍生物已经表现出对人类巨细胞病毒的强效抑制活性。一种特定的衍生物,带有十二烷-1,12-二基链的连接物,在体外显示出显著的病毒抑制活性,表明这些化合物在抗病毒治疗中的潜力 Paramonova et al., 2020。

抗微生物活性

新型的2-(3-溴苯氧基)乙酰胺的席夫碱和噻唑烷酮衍生物已经合成并测试其抗微生物性质。值得注意的是,从2-(4-溴-3-甲基苯氧基)乙酰腙衍生的一系列化合物显示出抗细菌和抗真菌活性,表明它们作为抗微生物剂的潜力 Fuloria et al., 2014。

抗癌、抗炎和镇痛活性

合成了一系列2-(取代苯氧基)乙酰胺衍生物,并评估了它们的潜在抗癌、抗炎和镇痛活性。这些衍生物,特别是芳香环上带有卤素的衍生物,在抑制癌细胞生长、减轻炎症和作为镇痛剂方面显示出有希望的结果。其中,化合物N-(1-(4-氯苯基)乙基)-2-(4-硝基苯氧基)乙酰胺因其强效活性而脱颖而出,表明这些衍生物的治疗潜力 Rani et al., 2014。

抗疟疾药物的天然合成

2-(3-溴苯氧基)乙酰胺衍生物还被用于抗疟疾药物的天然合成。例如,在这种合成中,通过使用各种酰基供体对2-氨基酚的氨基进行化学选择性单乙酰化,得到了N-(2-羟基苯基)乙酰胺,这表明这些衍生物在抗疟疾药物的生产中的作用,突显了它们在药物化学中的重要性 Magadum & Yadav, 2018。

自由基清除活性

来自海洋红藻的含氮溴酚衍生物,包括与2-(3-溴苯氧基)乙酰胺相关的化合物,已显示出强效的自由基清除活性。这些化合物有效地清除了DPPH自由基,并对ABTS自由基显示出中等活性,表明它们在食品或药品中作为天然抗氧化剂的潜力 Li et al., 2012。

安全和危害

属性

IUPAC Name |

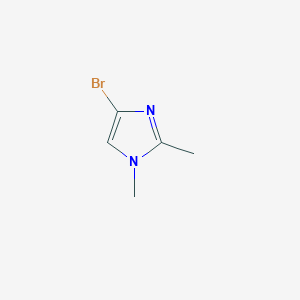

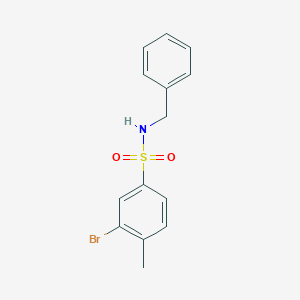

2-(3-bromophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGWLWAHXTFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428937 | |

| Record name | 2-(3-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenoxy)acetamide | |

CAS RN |

214210-03-4 | |

| Record name | 2-(3-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。